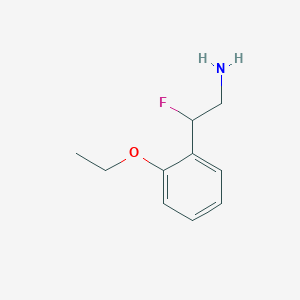

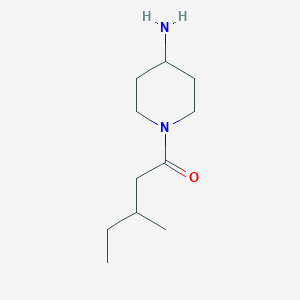

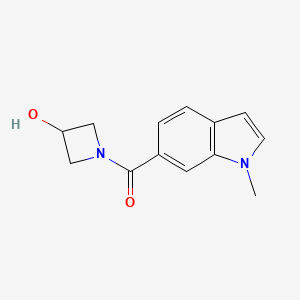

1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one

概要

説明

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry. In the last several years, a lot of reviews concerning specific methods of piperidine synthesis were published .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on their specific structures. For example, (4-aminopiperidin-1-yl)phenylmethanone has a density of 1.1±0.1 g/cm3, a boiling point of 355.5±35.0 °C at 760 mmHg, and a molar refractivity of 59.8±0.3 cm3 .

科学的研究の応用

Nitrogenous Compound Synthesis and Evaluation

Nitrogenous compounds, including derivatives similar to 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one, have been isolated from deep-sea derived fungi, showcasing potential in cytotoxic and antiviral activities. These compounds were elucidated through comprehensive spectroscopic methods and evaluated for their biological activities, indicating the chemical's relevance in drug discovery and marine natural products research (Luo, Zhou, & Liu, 2018).

Monoamine Uptake Inhibitors

Research on analogues of Pyrovalerone, which share a structural resemblance with this compound, has led to the development of selective inhibitors of dopamine and norepinephrine transporters. This work underscores the compound's potential in addressing neurological conditions and substance abuse, through the modulation of neurotransmitter reuptake mechanisms (Meltzer, Butler, Deschamps, & Madras, 2006).

Biofuel Production

In the context of sustainable energy, derivatives of this compound have been implicated in the metabolic engineering of microorganisms for biofuel production. Specifically, engineered strains have been developed for the production of pentanol isomers, demonstrating the compound's utility in renewable energy research (Cann & Liao, 2009).

ASK1 Inhibitors for Inflammation and Pain

Aryl amide derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives, closely related to this compound, have been evaluated as ASK1 inhibitors. These compounds exhibit potential utility in treating inflammation and pain, indicating their significance in medicinal chemistry and pharmaceutical research (Norman, 2012).

作用機序

Target of Action

It is known that piperidine derivatives, which include 1-(4-aminopiperidin-1-yl)-3-methylpentan-1-one, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Pharmacokinetics

Piperidine derivatives are widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .

Result of Action

Piperidine derivatives have been found to exhibit a wide variety of biological activities .

Action Environment

It is known that the efficacy of piperidine derivatives can be influenced by various factors, including the conditions under which they are synthesized and administered .

Safety and Hazards

将来の方向性

Piperidine derivatives continue to be a focus of research due to their wide range of biological activities. The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

生化学分析

Cellular Effects

The effects of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly the phosphatidylinositol-3 kinase (PI3K) pathway, which is crucial for cell growth and metabolism . By inhibiting protein kinase B, this compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, in cancer cells, this compound can reduce cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapies.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the active site of protein kinase B, preventing its phosphorylation and subsequent activation . This inhibition disrupts the PI3K-Akt signaling pathway, leading to decreased cell survival and proliferation. Additionally, this compound may interact with other proteins and enzymes involved in cell cycle regulation and apoptosis, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of protein kinase B and alterations in gene expression. These long-term effects are particularly relevant in in vitro and in vivo studies, where prolonged exposure to the compound can provide insights into its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit protein kinase B activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into various metabolites. These metabolites can then be excreted through the kidneys. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of other metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes and accumulate in various tissues, including the liver and kidneys. The distribution of this compound is influenced by its lipophilicity, which allows it to interact with lipid membranes and intracellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with protein kinase B and other cytoplasmic proteins . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, such as the nucleus or mitochondria, where it can exert additional effects on cellular function.

特性

IUPAC Name |

1-(4-aminopiperidin-1-yl)-3-methylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-3-9(2)8-11(14)13-6-4-10(12)5-7-13/h9-10H,3-8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZSCDSWFLDBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)N1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474050.png)

![6,7-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474055.png)

![Methyl 8-amino-3-tetrahydro-2-furanyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474056.png)

![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1474057.png)

![Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1474059.png)

![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1474060.png)